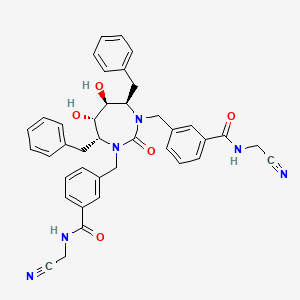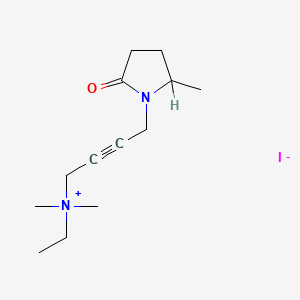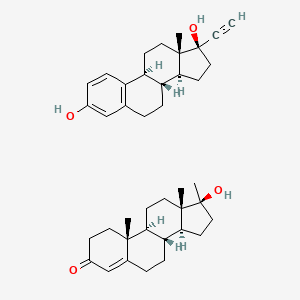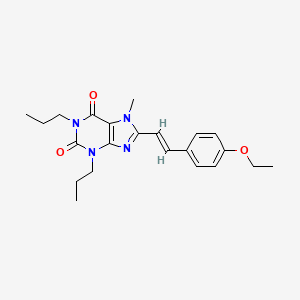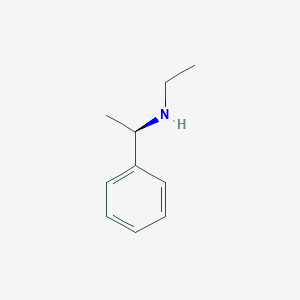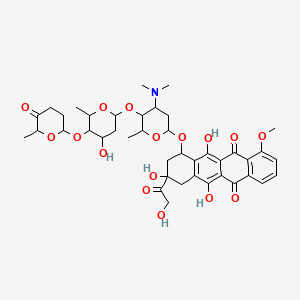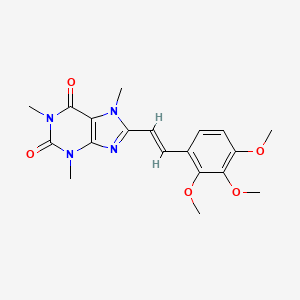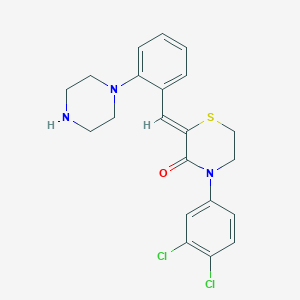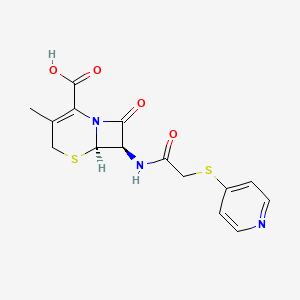
Deacetoxycefapirin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deacetoxycefapirin is a derivative of cefapirin, a first-generation cephalosporin antibiotic. Cephalosporins are a class of β-lactam antibiotics that inhibit bacterial cell wall synthesis, leading to cell lysis and death. This compound retains the core structure of cefapirin but lacks the acetoxy group, which may influence its pharmacokinetic and pharmacodynamic properties .
Vorbereitungsmethoden
The synthesis of deacetoxycefapirin involves the modification of cefapirin. The process typically includes the removal of the acetoxy group from cefapirin through a series of chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Deacetoxycefapirin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing side chain, potentially altering the compound’s activity.
Reduction: Reduction reactions can affect the β-lactam ring, impacting the antibiotic’s efficacy.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups on the molecule.
Hydrolysis: This reaction can break down the β-lactam ring, rendering the antibiotic inactive.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Deacetoxycefapirin has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of β-lactam antibiotics.
Biology: Researchers use it to investigate the mechanisms of bacterial resistance to cephalosporins.
Medicine: It serves as a reference compound in the development of new antibiotics with improved efficacy and reduced resistance.
Industry: This compound is used in the quality control of cephalosporin production processes
Wirkmechanismus
Deacetoxycefapirin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This inhibition leads to cell lysis and death. The molecular targets include various PBPs, and the pathways involved are those related to cell wall biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Deacetoxycefapirin is similar to other cephalosporins, such as:
Cefapirin: The parent compound, which contains an acetoxy group.
Cefazolin: Another first-generation cephalosporin with a different side chain structure.
Cefadroxil: A first-generation cephalosporin with a hydroxyl group instead of an acetoxy group.
The uniqueness of this compound lies in its modified structure, which may influence its pharmacokinetic properties and resistance profile compared to other cephalosporins .
Eigenschaften
CAS-Nummer |
47364-76-1 |
|---|---|
Molekularformel |
C15H15N3O4S2 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
(6R,7R)-3-methyl-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H15N3O4S2/c1-8-6-24-14-11(13(20)18(14)12(8)15(21)22)17-10(19)7-23-9-2-4-16-5-3-9/h2-5,11,14H,6-7H2,1H3,(H,17,19)(H,21,22)/t11-,14-/m1/s1 |
InChI-Schlüssel |
MDQDZHCPMKNEQU-BXUZGUMPSA-N |
Isomerische SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O |
Kanonische SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




